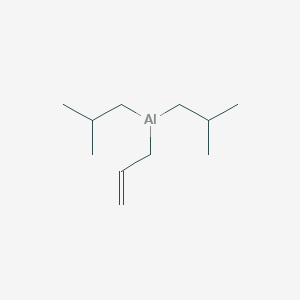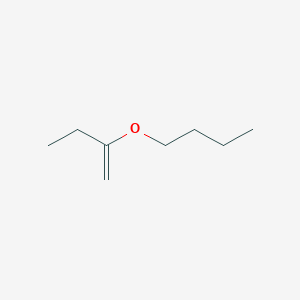
1,4-Dimethyl-7-acetylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-7-acetylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulene derivatives are known for their unique chemical structure and interesting biological properties. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-7-acetylazulene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dimethyl-7-isopropylazulene with acetyl chloride in the presence of a Lewis acid catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethyl-7-acetylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the azulene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted azulene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-7-acetylazulene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mecanismo De Acción
1,4-Dimethyl-7-acetylazulene can be compared with other azulene derivatives, such as guaiazulene and chamazulene:
Guaiazulene: Similar in structure but differs in the position and type of substituents.
Chamazulene: Another azulene derivative with notable anti-inflammatory properties, commonly found in chamomile oil.
Uniqueness: this compound stands out due to its specific acetyl group, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Comparación Con Compuestos Similares
- Guaiazulene
- Chamazulene
- 1,4-Dimethyl-7-isopropylazulene
Propiedades
Número CAS |
91813-74-0 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(3,8-dimethylazulen-5-yl)ethanone |
InChI |
InChI=1S/C14H14O/c1-9-4-6-12(11(3)15)8-14-10(2)5-7-13(9)14/h4-8H,1-3H3 |
Clave InChI |
ZZVZGSYEPXXGHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C2C=C(C=C1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
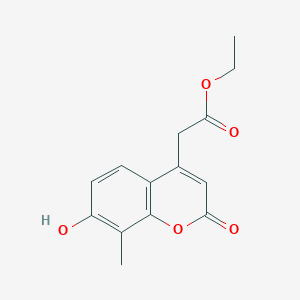
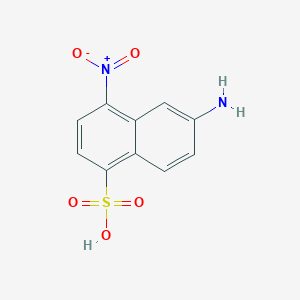
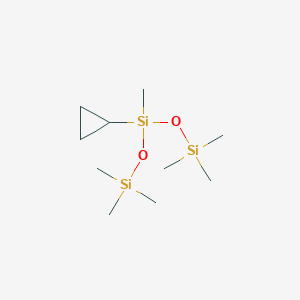


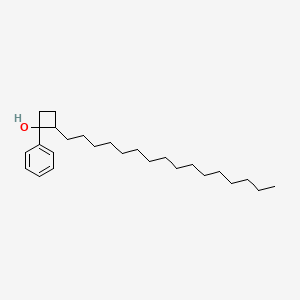
methanone](/img/structure/B14356559.png)
